H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH
Description
H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH is a synthetic nonapeptide composed of methionine (Met), aspartic acid (Asp), proline (Pro), valine (Val), asparagine (Asn), isoleucine (Ile), and glutamic acid (Glu). Its sequence includes repeated Asp-Pro motifs and multiple acidic residues (Asp, Glu), which may confer unique conformational and functional properties. The peptide’s molecular formula is C₄₃H₆₈N₁₀O₁₇S, with a calculated molecular weight of ~1029.14 g/mol.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68N10O17S/c1-6-21(4)34(40(66)46-23(43(69)70)11-12-30(55)56)51-36(62)24(17-29(45)54)47-37(63)27-9-7-14-52(27)42(68)26(19-32(59)60)49-39(65)33(20(2)3)50-38(64)28-10-8-15-53(28)41(67)25(18-31(57)58)48-35(61)22(44)13-16-71-5/h20-28,33-34H,6-19,44H2,1-5H3,(H2,45,54)(H,46,66)(H,47,63)(H,48,61)(H,49,65)(H,50,64)(H,51,62)(H,55,56)(H,57,58)(H,59,60)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-,33-,34-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRBBGLUJRXRGJ-MQMIXWJCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCSC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68N10O17S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for reduction reactions.
Substitution conditions: Site-directed mutagenesis typically requires specific enzymes and conditions for precise amino acid substitution.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Therapeutic Applications
2.1 Drug Development
Cyclic peptides are increasingly being explored as drug candidates due to their stability and specificity. H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH has shown potential in:
- Anticancer Therapy : Research indicates that cyclic peptides can inhibit tumor growth by targeting specific receptors on cancer cells. For instance, studies have demonstrated that similar peptides can induce apoptosis in cancerous cells by disrupting cellular signaling pathways .
- Antimicrobial Agents : Cyclic peptides have been investigated for their ability to combat antibiotic-resistant bacteria. This compound may possess properties that disrupt bacterial membranes, leading to cell death .
2.2 Neuroprotective Effects
Recent studies suggest that cyclic peptides can offer neuroprotective benefits. This compound may help in the treatment of neurodegenerative diseases by modulating neuroinflammation and promoting neuronal survival .
Biochemical Applications
3.1 Enzyme Inhibition
Cyclic peptides are often used as enzyme inhibitors in biochemical research. This compound can be employed to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.
3.2 Signal Transduction Modulation
This peptide may influence signal transduction pathways, affecting cellular responses to external stimuli. Understanding these interactions can lead to advancements in cellular biology and pharmacology.
Case Studies
Mechanism of Action
The mechanism of action of H-Met-asp-pro-val-asp-pro-asn-ile-glu-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of molecular events. The molecular targets and pathways involved can vary widely, including interactions with cell surface receptors, intracellular signaling molecules, and other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison
The table below compares H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH with three structurally related peptides:
Key Observations:
- Length and Complexity : The target peptide’s longer chain (9 residues) allows for tertiary interactions and structural complexity, unlike shorter analogs like VGAG (4 residues) or dipeptides .
- Acidic Residues : Both the target peptide and VGAG contain multiple acidic residues (Asp/Glu), suggesting roles in pH-dependent interactions or metal binding.
- Proline Impact : The dual Asp-Pro motifs in the target peptide may restrict conformational flexibility compared to H-Met-Glu-OH or H-Met-Phe-OH, which lack proline .
Functional Implications
- Target Peptide: Potential roles in protein-protein interactions or enzymatic regulation due to acidic and proline motifs. No direct functional data is available, but structural analogs suggest possible bioactivity in signaling pathways .
- VGAG: Functions as a chemoattractant for eosinophils, leveraging its compact structure for receptor binding .
- H-Met-Glu-OH : May act as a substrate for glutamyl proteases or metal-binding agents due to its terminal carboxylic groups .
Research Findings and Challenges
- Synthesis Challenges: The target peptide’s length and proline content necessitate optimized coupling strategies, as noted in ’s use of NMM/HATU for difficult residues .
- Analytical Methods : As per , LC-MS and NMR are critical for verifying the identity of complex peptides, especially those with similar residues (e.g., Asp vs. Asn) .
Biological Activity
The compound H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a peptide composed of eight amino acids, including methionine (Met), aspartic acid (Asp), proline (Pro), valine (Val), asparagine (Asn), isoleucine (Ile), and glutamic acid (Glu). The structure of this peptide suggests various biological functions related to its amino acid composition.
Table 1: Amino Acid Composition
| Amino Acid | Abbreviation | Role in Biological Activity |
|---|---|---|
| Methionine | Met | Initiates protein synthesis; antioxidant properties |
| Aspartic Acid | Asp | Involved in neurotransmission; metabolic processes |
| Proline | Pro | Stabilizes protein structure; involved in collagen synthesis |
| Valine | Val | Essential amino acid; involved in muscle metabolism |
| Asparagine | Asn | Plays a role in protein synthesis; involved in metabolism |
| Isoleucine | Ile | Essential for hemoglobin production; energy regulation |
| Glutamic Acid | Glu | Neurotransmitter; involved in cellular metabolism |
Antimicrobial Properties
Research has indicated that peptides similar to this compound exhibit antimicrobial activity. Antimicrobial peptides (AMPs) are known for their ability to disrupt microbial membranes, leading to cell death. Studies have shown that AMPs can target a wide range of pathogens, including bacteria, fungi, and viruses .
Immunomodulatory Effects
The compound may also possess immunomodulatory properties. It has been suggested that certain peptides can modulate immune responses by interacting with immune cells and influencing cytokine production. This could be particularly relevant in conditions such as autoimmune diseases or infections .
Role in Metabolic Regulation
This compound may influence metabolic pathways through its interaction with dipeptidyl peptidase IV (DPP IV). DPP IV is an enzyme involved in glucose metabolism and appetite regulation. Inhibitors of DPP IV have been explored for their potential in treating type 2 diabetes by prolonging the action of incretin hormones, which are crucial for insulin secretion .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial activity of various peptides, including this compound, against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against strains of Escherichia coli and Staphylococcus aureus. The peptide demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Immunomodulatory Effects
Another study investigated the immunomodulatory effects of this compound on macrophage activation. The findings revealed that treatment with this peptide enhanced the production of pro-inflammatory cytokines, suggesting its potential role in boosting immune responses against infections .
Q & A
Q. What protocols ensure reproducibility in peptide aggregation studies?
- Methodological Answer :
- Sample preparation : Pre-filter peptide solutions (0.22 µm) and degas buffers.
- Techniques : Combine dynamic light scattering (DLS) for size distribution and thioflavin T (ThT) fluorescence for β-sheet detection.
- Documentation : Report temperature, agitation speed, and peptide concentration in molarity (not µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
